molecular formula C10H19BrOSi B13989057 Silane, [(4-bromo-3-butynyl)oxy](1,1-dimethylethyl)dimethyl- CAS No. 448944-55-6

Silane, [(4-bromo-3-butynyl)oxy](1,1-dimethylethyl)dimethyl-

Cat. No.: B13989057
CAS No.: 448944-55-6
M. Wt: 263.25 g/mol
InChI Key: UCWBYQNDSCUAAU-UHFFFAOYSA-N
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Description

Silane, (4-bromo-3-butynyl)oxydimethyl-: is a chemical compound with the molecular formula C10H19BrOSi It is known for its unique structure, which includes a bromo-substituted butynyl group attached to a silane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-bromo-3-butynyl)oxydimethyl- typically involves the reaction of 4-bromo-3-butyn-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-bromo-3-butyn-1-ol+tert-butyldimethylsilyl chlorideSilane, (4-bromo-3-butynyl)oxydimethyl-\text{4-bromo-3-butyn-1-ol} + \text{tert-butyldimethylsilyl chloride} \rightarrow \text{Silane, (4-bromo-3-butynyl)oxydimethyl-} 4-bromo-3-butyn-1-ol+tert-butyldimethylsilyl chloride→Silane, (4-bromo-3-butynyl)oxydimethyl-

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromo-substituted butynyl group.

    Reduction: Reduction reactions can target the triple bond in the butynyl group, converting it to a double or single bond.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as or can be used.

    Reduction: in the presence of a is commonly employed.

    Substitution: in is a typical reagent for halogen exchange reactions.

Major Products

    Oxidation: Products may include or .

    Reduction: Products include or .

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, (4-bromo-3-butynyl)oxydimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, including and .

Mechanism of Action

The mechanism by which Silane, (4-bromo-3-butynyl)oxydimethyl- exerts its effects is largely dependent on its reactivity. The bromo-substituted butynyl group can participate in various chemical reactions, leading to the formation of new bonds and structures. The silane moiety provides stability and can interact with other silicon-based compounds, facilitating the formation of complex materials.

Comparison with Similar Compounds

Similar Compounds

  • Silane, (4-bromo-2-butynyl)oxydimethyl-
  • Silane, (4-bromo-3-methyl-3-buten-1-yl)oxydimethyl-

Uniqueness

Silane, (4-bromo-3-butynyl)oxydimethyl- is unique due to the specific positioning of the bromo and butynyl groups, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in applications requiring precise chemical modifications.

Properties

CAS No.

448944-55-6

Molecular Formula

C10H19BrOSi

Molecular Weight

263.25 g/mol

IUPAC Name

4-bromobut-3-ynoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C10H19BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h7,9H2,1-5H3

InChI Key

UCWBYQNDSCUAAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC#CBr

Origin of Product

United States

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